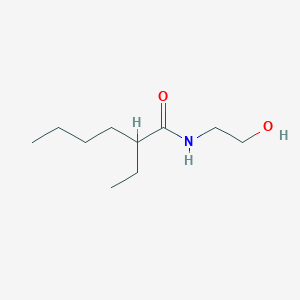

2-Ethyl-N-(2-hydroxyethyl)hexanamide

Description

2-Ethyl-N-(2-hydroxyethyl)hexanamide is a branched-chain aliphatic amide characterized by a hexanamide backbone substituted with an ethyl group at the 2-position and a hydroxyethyl moiety on the nitrogen atom.

Propriétés

IUPAC Name |

2-ethyl-N-(2-hydroxyethyl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-9(4-2)10(13)11-7-8-12/h9,12H,3-8H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJWACVUMVCFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(2-hydroxyethyl)hexanamide typically involves the reaction of 2-ethylhexanoyl chloride with ethanolamine. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-Ethylhexanoyl chloride+Ethanolamine→2-Ethyl-N-(2-hydroxyethyl)hexanamide+HCl

Industrial Production Methods

In an industrial setting, the production of 2-Ethyl-N-(2-hydroxyethyl)hexanamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-N-(2-hydroxyethyl)hexanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-ethyl-N-(2-oxoethyl)hexanamide.

Reduction: Formation of 2-ethyl-N-(2-aminoethyl)hexanamide.

Substitution: Formation of various substituted amides depending on the reagent used.

Applications De Recherche Scientifique

2-Ethyl-N-(2-hydroxyethyl)hexanamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Ethyl-N-(2-hydroxyethyl)hexanamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparaison Avec Des Composés Similaires

2,3,4,5,6-Pentahydroxy-N-(2-hydroxyethyl)hexanamide

Despite structural similarities, the extensive hydroxylation increases polarity and hydrogen-bonding capacity, making it more water-soluble. In contrast, the absence of multiple hydroxyl groups in 2-ethyl-N-(2-hydroxyethyl)hexanamide likely reduces its metabolic complexity and toxicity risks.

6-Hydroxy-N-(2-hydroxyethyl)hexanamide

With a hydroxyl group at the 6-position of the hexane chain, this compound (CAS 25169-33-9) exhibits distinct physicochemical properties. The terminal hydroxyl group may enhance surfactant behavior compared to the 2-ethyl substitution. However, it carries hazards including acute oral toxicity (Category 4) and skin irritation (Category 2) , suggesting that substituent positioning significantly impacts safety profiles.

Chain Length and Substituent Effects

N-[2-(1H-Indol-3-yl)ethyl]hexanamide

This indole-containing analogue demonstrated antiplasmodial activity by blocking melatonin-induced synchronization in Plasmodium falciparum cultures . The indol-ethyl group provides aromatic interactions absent in 2-ethyl-N-(2-hydroxyethyl)hexanamide, highlighting how nitrogen substituents dictate biological targeting.

Hexanamide Derivatives in Quorum Sensing Modulation

In LuxR-regulated quorum sensing, C6 hexanamides (e.g., compound 12) showed antagonist activity (IC50 = 79 µM), while C4 analogues were inactive . This underscores the importance of chain length for receptor binding—a trend likely applicable to 2-ethyl-N-(2-hydroxyethyl)hexanamide’s interactions.

Aromatic vs. Aliphatic Substituents

2-Ethyl-N-(3-hydroxyphenyl)hexanamide

This aryl-substituted analogue (CAS 403815-01-0) has a molar mass of 235.32 g/mol and a phenolic hydroxyl group, enabling π-π stacking and acid-base reactivity absent in the aliphatic hydroxyethyl version . Such differences could influence applications in polymer chemistry or drug design.

2-Ethyl-N-(2-ethylphenyl)hexanamide

With a hydrophobic ethylphenyl group, this compound (CAS 349120-47-4) has a higher molar mass (247.38 g/mol) and likely improved lipid solubility compared to the hydrophilic hydroxyethyl variant . This exemplifies how substituent lipophilicity tailors compounds for non-aqueous applications.

2-Ethyl-N-(2-ethylhexyl)-1-hexanamine

Used in dye chemistry, this amine derivative (CAS 106-20-7) modifies phthalocyanine chromophores for solvent-based applications . Unlike the hydroxyethylamide, its ethylhexyl group enhances solubility in organic solvents, demonstrating how nitrogen substituents dictate material properties.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Activité Biologique

2-Ethyl-N-(2-hydroxyethyl)hexanamide is an organic compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. This compound features a unique structure that allows it to engage in significant interactions with biological systems, potentially leading to various therapeutic applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

2-Ethyl-N-(2-hydroxyethyl)hexanamide is characterized by the following molecular formula: . The presence of the hydroxyethyl group enhances its ability to form hydrogen bonds, which is crucial for its interaction with biomolecules.

Biological Activity

Research indicates that 2-Ethyl-N-(2-hydroxyethyl)hexanamide exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications as an antimicrobial agent.

- Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties, potentially through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Interaction : The hydroxyethyl group allows for enhanced interactions with enzymes, influencing their activity and potentially altering metabolic pathways.

The mechanism of action of 2-Ethyl-N-(2-hydroxyethyl)hexanamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of enzymes and receptors involved in critical biochemical pathways. For instance, it could inhibit enzymes responsible for metabolic processes or modulate receptor functions in cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria and fungi | , |

| Anticancer | Modulates signaling pathways related to cell proliferation | |

| Enzyme Interaction | Influences enzyme activity through hydrogen bonding |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-Ethyl-N-(2-hydroxyethyl)hexanamide against several strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. This suggests its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that 2-Ethyl-N-(2-hydroxyethyl)hexanamide induces apoptosis in cancer cell lines. The compound was shown to activate caspase pathways, which are crucial for programmed cell death. This finding supports further exploration into its use as an anticancer drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.